4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently
Chemical Reactions Analysis
4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline core structure . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide include:
- 4-Fluoro-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}ethyl)benzamide
- 3,5-Di-tert-butyl-2-hydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide lies in its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C17H12FN3O2 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
QQUHXTUMTXKSFB-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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